molecular formula C8H12O2 B1615573 4-Acetylcyclohexanone CAS No. 5034-21-9

4-Acetylcyclohexanone

Cat. No. B1615573
CAS RN: 5034-21-9
M. Wt: 140.18 g/mol
InChI Key: LGJYVZNKQBEZGD-UHFFFAOYSA-N
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Description

4-Acetylcyclohexanone is a chemical compound with the molecular formula C8H12O2 . It has an average mass of 140.180 Da and a monoisotopic mass of 140.083725 Da . It is also known by other names such as 4-Acetylcyclohexanon .


Synthesis Analysis

The synthesis of 4-Acetylcyclohexanone involves the acetylation of cyclohexanone via pyrrolidinamine . In this process, cyclohexanone is converted to the corresponding enamine by reaction with pyrrolidine in the presence of an acid as a catalyst .


Molecular Structure Analysis

The molecular structure of 4-Acetylcyclohexanone is characterized by a six-carbon cyclic molecule with a ketone functional group . The structure can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 4-Acetylcyclohexanone are complex and involve a multitude of species . The discharge process incorporates a multitude of species, predominantly nitrogen, oxygen, and water vapor, alongside a vast array of reaction products, leading to a complex web of hundreds to thousands of reactions .


Physical And Chemical Properties Analysis

4-Acetylcyclohexanone has a molecular weight of 140.18 . More detailed physical and chemical properties are not available in the sources.

Scientific Research Applications

Pharmaceutical Intermediates

  • Synthesis of Medicine Intermediates : 4-Acetylcyclohexanone serves as an important pharmaceutical intermediate. A study highlights its synthesis using toluene and toluene-p-sulfonic acid, showcasing its economical and environmentally friendly production process (Zhou Liu-yi, 2010).

Organic Synthesis

  • Precursor for Synthesis of Trans-4-(N-Acetylamido)Cyclohexanol : It's used as a precursor in synthesizing pharmaceutical intermediates like hydrochloride salt of trans-4-aminocyclohexanol. The study demonstrates a two-step process involving acetylation and hydrogenation (Li Jia-jun, 2012).

Catalysis

  • Catalysis in Polymerization : The compound plays a role in catalysis, particularly in Ziegler−Natta polymerization for propylene−ethylene copolymerization. Research indicates its interaction with different complexes and its influence on polymer composition and catalyst activity (Yinlin Ma et al., 1999).

Chemical Kinetics and Reactions

  • Study of Keto-Enol Tautomerism : Investigations into the keto-enol tautomerism of 2-acetylcyclohexanone in various conditions reveal significant insights into reaction mechanisms and equilibria in different solvents (E. Iglesias, 2003).

Environmental and Green Chemistry

  • Continuous-Flow Biocatalytic Process : 4-Acetylcyclohexanone is used in biocatalytic processes for synthesizing commercial fragrances, emphasizing environmentally friendly and efficient production methods (F. Tentori et al., 2020).

Analytical Chemistry

  • Detection of Ketone Gases : It's relevant in the chemoselective detection of ketone gases. A study demonstrates the use of ionic liquids on QCM chips for detecting acyclic and cyclic ketone gases efficiently (Yen-Liang Liu et al., 2013).

Safety And Hazards

Safety measures for handling 4-Acetylcyclohexanone include avoiding contact with skin and eyes, not breathing mist, gas, or vapors, and using personal protective equipment . In case of accidental release, dust formation should be avoided, and the area should be well-ventilated .

Future Directions

While specific future directions for 4-Acetylcyclohexanone are not mentioned in the sources, there is a general interest in the field of chemistry for advanced research with significant potential for high impact . This includes the development of new synthesis methods and the exploration of novel applications for chemical compounds .

properties

IUPAC Name

4-acetylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(9)7-2-4-8(10)5-3-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJYVZNKQBEZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336795
Record name 4-Acetylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylcyclohexanone

CAS RN

5034-21-9
Record name 4-Acetylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
M Yoshida - Pharmaceutical Bulletin, 1955 - jstage.jst.go.jp
… The compound corresponding to the formula B is a knOWn compound, rac—1~methyl—4~acetylcyclohexanone2.73) Therefore, the product was compared with the same compound …
Number of citations: 3 www.jstage.jst.go.jp
M Yoshida - Pharmaceutical Bulletin, 1955 - jstage.jst.go.jp
… Semicarbazone, mp 220~222, shows no depression on admixture with rac—l—methyl—4—acetylcyclohexanone semicarbazone. d—7—Ethoxycarbonylamino—«x-santenone (IV) from …
Number of citations: 3 www.jstage.jst.go.jp
CP Casey, TJ Burkhardt - Journal of the American Chemical …, 1974 - ACS Publications
… reduced (5% Pd-C-EtOH) to the known20 4-acetylcyclohexanone. Since the 2,4-DNP derivative produced from this material had a melting point (EtOAC) of 218-218.5, while it has been …
Number of citations: 349 pubs.acs.org
S Danishefsky, T Kitahara - Journal of the American Chemical …, 1974 - ACS Publications
… reduced (5% Pd-C-EtOH) to the known20 4-acetylcyclohexanone. Since the 2,4-DNP derivative produced from this material had a melting point (EtOAC) of 218-218.5, while it has been …
Number of citations: 738 pubs.acs.org
RM Acheson - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… Nauk., 1948, 511) and is easily hydrolysed by dilute acid to 4-acetylcyclohexanone. The yellow 2 : 4-dinitrophenylhydrazone appears to be the bis-derivative of this diketone. Attempts to …
Number of citations: 0 pubs.rsc.org
SA Ahmed, PW Hickmott - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
… A mixture of the 4-acetylcyclohexanone (3a) or (3c) (0.01 mol), secondary amine (0.013 mol), and toluenep-sulphonic acid (40 mg) in benzene (30 ml) was heated under reflux for the …
Number of citations: 5 pubs.rsc.org
K Morita, Z Suzuki - The Journal of Organic Chemistry, 1966 - ACS Publications
Vou. 31 chloride solution of nitrile 13 with N-bromosuccinimide, followed by alkalinetreatment of the resulting bromo compound, afforded p-tolylacetic acid (18). Grob and co-workers12a …
Number of citations: 14 pubs.acs.org
JL Zhu, PW Huang, RY You, FY Lee, SW Tsao… - …, 2011 - thieme-connect.com
… To resolve the stereochemistry of 11, we further converted it into (3S*,5S*)-3,5-dimethyl-4-acetylcyclohexanone by treating with TBAF in THF. Given with the fixed trans relationship …
Number of citations: 14 www.thieme-connect.com
GV Boyd - Enones (1989), Part 1, 1989 - Wiley Online Library
… The adduct of the ether 18 to methyl vinyl ketone is readily hydrolysed to 4-acetylcyclohexanone (equation 8)14. The silyl ether 22, derived from 1acetylcyclohexene, adds trans-p-…
Number of citations: 5 onlinelibrary.wiley.com
BM Trost, WC Vladuchick… - Journal of the American …, 1980 - ACS Publications
… The /3-keto sulfide was subjected to 6% sodium amalgam in methanol at 0 C to give 4-acetylcyclohexanone which was identical with an au- …
Number of citations: 164 pubs.acs.org

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